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Compound Name: S
4-carboxylic acid

Cat. No.: B086162

An In-depth Technical Guide on 2-Oxo0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Executive Summary

2-0x0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound of
significant interest in medicinal chemistry. As a conformationally restricted analog of kynurenic
acid, a key metabolite in the tryptophan-kynurenine pathway, it holds potential as a
neuroprotective agent.[1][2] Kynurenic acid is an antagonist of N-methyl-D-aspartate (NMDA)
receptors and its analogs are being explored for therapeutic applications in a range of
neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive
review of the available literature on 2-Oxo0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid,
covering its synthesis, physicochemical properties, and potential biological activities. Detailed
experimental protocols and structured data tables are presented to support researchers and
drug development professionals in their exploration of this molecule.

Introduction: Chemical Identity and Biological
Context

2-0Ox0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (IUPAC Name: 2-ox0-3,4-dihydro-1H-
quinoline-4-carboxylic acid) is a derivative of the tetrahydroquinoline scaffold.[4] Its structure is
notable for the presence of a carboxylic acid group at the 4-position and a carbonyl group at
the 2-position of the saturated heterocyclic ring. This molecule is structurally related to
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kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous neuroprotectant that
modulates glutamatergic neurotransmission.[2][3]

The biological rationale for investigating this compound stems from its potential to mimic or
modulate the activity of kynurenic acid. The kynurenine pathway metabolizes tryptophan into
several neuroactive compounds, including the neuroprotective kynurenic acid and the
excitotoxic quinolinic acid.[5] An imbalance in this pathway is implicated in various pathologies,
from neurodegenerative diseases to psychiatric disorders.[5] Therefore, synthetic analogs like
2-0x0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are valuable tools for developing novel
therapeutics with improved pharmacokinetic profiles and target selectivity.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of the title compound are crucial for its handling, characterization,
and formulation.

ble 1: Chemical and Physical :

Property Value Source

2-0x0-3,4-dihydro-1H-
IUPAC Name o ] ) PubCheml[4]
quinoline-4-carboxylic acid

Molecular Formula C10HoNOs3 PubCheml[4]
Molecular Weight 191.18 g/mol PubChem[4]
CAS Number 14179-84-1 PubChem[4]
, C1C(C2=CC=CC=C2NC1=0)
Canonical SMILES PubChem[4]
C(=0)0O
UFTLCDHPTBFVHE-
InChliKey PubChem([4]

UHFFFAOYSA-N

Table 2: Spectroscopic Data
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Spectroscopy Type Observed Peaks | Data Source
v, cm~L: 3421 (OH), 1735
Infrared (IR) ResearchGate[6]
(C=0)
Data not available in the
1H NMR _ _
reviewed literature.
Data not available in the
13C NMR

reviewed literature.

Data not available in the
Mass Spectrometry ] )
reviewed literature.

Found: C 69.00%; H 6.87%; N
7.40%. Calculated for

Elemental Analysis C11H13NO2: C 69.09%; H ResearchGate[6]
6.85%; N 7.32% (Note: Data

for a related methyl derivative)

Chemical Synthesis

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid and its derivatives
typically involves the reduction of the corresponding quinoline precursors. Domino reactions,
which allow for the construction of complex molecules in a single operation, have also proven
valuable for generating tetrahydroquinoline scaffolds.[7]

A key synthetic approach involves the stereoselective reduction of substituted quinoline-4-
carboxylic acids. For instance, reduction with Raney nickel in an aqueous alkali solution can
yield the cis isomer of the tetrahydroquinoline-4-carboxylic acid product.[6]

Synthesis Workflow for 2-Oxo0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Reaction Product

e.g., Raney Nickel,
Aqueous Alkali

Starting Materialsw

Substituted Quinoline}
4-carboxylic Acid J)

2-0x0-1,2,3,4-tetrahydroquinoline-
4-carboxylic acid

Reduction
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A generalized synthetic route to the target compound.

Experimental Protocol: Reduction of Quinoline-4-
Carboxylic Acid

The following is a generalized protocol based on methodologies reported for the synthesis of
related substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[6]

Preparation: A substituted quinoline-4-carboxylic acid is dissolved in an aqueous alkali
solution (e.g., sodium hydroxide).

o Catalyst Addition: Raney nickel, a common catalyst for hydrogenation, is added to the
solution.

¢ Reduction: The reaction mixture is subjected to a hydrogen atmosphere under specific
pressure and temperature conditions until the reduction is complete. The progress can be
monitored by techniques like Thin Layer Chromatography (TLC).

o Work-up: After the reaction, the catalyst is filtered off. The filtrate is then acidified (e.g., with
hydrochloric acid) to precipitate the product.

 Purification: The crude product is collected by filtration, washed, and can be further purified
by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure cis-isomer of the
tetrahydroquinoline-4-carboxylic acid.

Biological Activity and Therapeutic Potential

The therapeutic interest in 2-Oxo0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is primarily
linked to its structural analogy to kynurenic acid (KYNA). KYNA is a broad-spectrum antagonist
of ionotropic glutamate receptors, particularly the NMDA receptor, and also interacts with other
targets like the a7-nicotinic acetylcholine receptor.[3] These actions make it a neuroprotective
molecule.[2] Analogs of KYNA are being developed to improve blood-brain barrier permeability
and target specificity for treating conditions like Alzheimer's disease, epilepsy, and stroke.[1][2]

[8]
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Simplified Kynurenine Pathway and the Role of Analogs

Tryptophan
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The target compound's relationship to the kynurenine pathway.

While specific quantitative biological data for the title compound is not readily available in the
reviewed literature, multifunctional analogs of KYNA have been tested for a variety of activities
relevant to Alzheimer's disease.[1]

Table 3: Potential Biological Activities and Relevant
Assays
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Typical Experimental

Target | Activity Rationale | Relevance
Assay
Primary mechanism of action Radioligand binding assays
NMDA Receptor Binding for KYNA,; potential using specific antagonists
neuroprotection.[2] (e.g., [FBH]ICGP 39653).
) Relevant for symptomatic
Acetylcholinesterase (AChE) ) Ellman's method to measure
o treatment of Alzheimer's .
Inhibition ) enzyme activity.
disease.[1]
AB plague formation is a Thioflavin T (ThT) fluorescence
AR Fibrillation Interference hallmark of Alzheimer's assay to monitor fibril
disease.[1] formation.

o . DPPH (2,2-diphenyl-1-
o . Oxidative stress is implicated _ _
Antioxidant Activity ) ) picrylhydrazyl) radical
in neurodegeneration. _
scavenging assay.[1]

Experimental Protocol: NMDA Receptor Binding Assay
(General)

This protocol is a generalized example of how KYNA analogs are tested for their primary target
engagement.[1]

o Tissue Preparation: Rat cortical membranes are prepared and homogenized in a suitable
buffer.

 Incubation: The membrane preparation is incubated with a radiolabeled NMDA receptor
antagonist (e.g., [*BHJCGP 39653) and varying concentrations of the test compound (e.g., 2-
Oxo0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid).

o Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate
bound from free radioligand.

e Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.
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o Data Analysis: Non-specific binding is determined in the presence of a saturating
concentration of a known ligand. The ICso value (concentration of test compound that inhibits
50% of specific binding) is calculated by non-linear regression analysis.

Conclusion and Future Directions

2-Ox0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a synthetically accessible molecule
with a strong rationale for investigation as a neuroprotective agent. Its structural relationship to
kynurenic acid places it within a well-validated area of medicinal chemistry focused on
modulating the kynurenine pathway for therapeutic benefit. While current literature provides a
foundation for its synthesis and characterization, a significant opportunity exists for further
research.

Future work should focus on the comprehensive biological evaluation of this compound.
Quantitative data from assays for NMDA receptor binding, AChE inhibition, and anti-amyloid
activity are needed to confirm its therapeutic potential. Furthermore, studies on its metabolic
stability and ability to cross the blood-brain barrier will be critical for its development as a
central nervous system drug. The exploration of structure-activity relationships (SAR) by
synthesizing and testing derivatives could lead to the discovery of even more potent and
selective drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease:
Synthesis, Pharmacology, and Molecular Modeling Studies - PubMed
[pubmed.ncbi.nim.nih.gov]

» 2. Development and therapeutic potential of kynurenic acid and kynurenine derivatives for
neuroprotection - PubMed [pubmed.ncbi.nim.nih.gov]

e 3. Kynurenic Acid | CI10H7NO3 | CID 3845 - PubChem [pubchem.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b086162?utm_src=pdf-body
https://www.benchchem.com/product/b086162?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28825789/
https://pubmed.ncbi.nlm.nih.gov/28825789/
https://pubmed.ncbi.nlm.nih.gov/28825789/
https://pubmed.ncbi.nlm.nih.gov/10740291/
https://pubmed.ncbi.nlm.nih.gov/10740291/
https://pubchem.ncbi.nlm.nih.gov/compound/Kynurenic-Acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. 2-0Oxo0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | CLOH9NO3 | CID 589850 -
PubChem [pubchem.ncbi.nim.nih.gov]

e 5. mdpi.com [mdpi.com]
e 6. researchgate.net [researchgate.net]

e 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and
4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nim.nih.gov]

o 8. C-3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic
additives - PMC [pmc.ncbi.nlm.nih.gov]

e To cite this document: BenchChem. ["2-Oxo0-1,2,3,4-tetrahydroquinoline-4-carboxylic acid”
literature review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086162#2-0x0-1-2-3-4-tetrahydroquinoline-4-
carboxylic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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